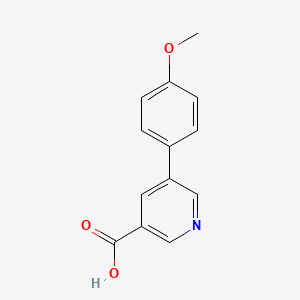

5-(4-Methoxyphenyl)nicotinic acid

Description

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZESDZHPDHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406238 | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-52-6 | |

| Record name | 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 4 Methoxyphenyl Nicotinic Acid

Precursor Synthesis Strategies

The creation of 5-(4-Methoxyphenyl)nicotinic acid is fundamentally dependent on the synthesis of activated precursors. These strategies involve modifying the basic structures of nicotinic acid and preparing the necessary phenyl-containing components that will ultimately be joined.

Derivatization of Nicotinic Acid to Key Intermediates

Nicotinic acid itself is the primary starting material, which is chemically altered to create more reactive intermediates suitable for subsequent reactions.

A common and critical first step in the derivatization of nicotinic acid is its conversion to the highly reactive acid chloride, nicotinoyl chloride. This transformation is typically achieved by treating nicotinic acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are frequently employed for this purpose. wisc.eduyoutube.com The reaction involves the replacement of the carboxylic hydroxyl group with a chlorine atom, yielding nicotinoyl chloride, often as its hydrochloride salt. beilstein-journals.org This intermediate is significantly more electrophilic than the parent carboxylic acid, making it an excellent acylating agent for subsequent bond-forming reactions.

For example, a mixture of nicotinic acid and thionyl chloride can be refluxed, sometimes in a solvent like toluene (B28343) or carbon tetrachloride, to produce nicotinoyl chloride. wisc.eduyoutube.combeilstein-journals.org After the reaction is complete, the excess thionyl chloride is typically removed by distillation to yield the acid chloride, which can be used in the next step without extensive purification. wisc.educhemistryjournal.net

Table 1: Reagents for the Synthesis of Nicotinoyl Chloride

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| Nicotinic Acid | Thionyl Chloride (SOCl₂) | Reflux | Nicotinoyl Chloride |

Nicotinic acid hydrazide serves as another crucial intermediate, particularly for the synthesis of various heterocyclic derivatives. It is prepared from the nicotinoyl chloride generated in the previous step. wisc.edulibretexts.org The synthesis involves the reaction of nicotinoyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). wisc.edu In this nucleophilic acyl substitution reaction, the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the hydrazide. The reaction is often performed at low temperatures (e.g., 0°C) initially, followed by stirring at room temperature to ensure completion. wisc.edu The resulting nicotinic acid hydrazide is a stable, crystalline solid that serves as a versatile building block for constructing molecules containing the nicotinoyl moiety. tamu.edunih.gov

Preparation of Phenyl-Containing Building Blocks

The "4-methoxyphenyl" portion of the target molecule originates from anisole (B1667542) (methoxybenzene). This aromatic ring must be activated or incorporated into a suitable building block for coupling with the pyridine (B92270) ring.

One potential pathway to link the two core structures involves the formation of a ketone, specifically (4-methoxyphenyl)(pyridin-3-yl)methanone. This can be achieved through a Friedel-Crafts acylation reaction. wisc.edutamu.edu In this classic electrophilic aromatic substitution, anisole acts as the nucleophilic aromatic compound, and nicotinoyl chloride (a chlorinated nicotinic acid) serves as the electrophilic acylating agent.

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride, forming a highly electrophilic acylium ion. wisc.edutamu.edu The electron-rich anisole then attacks this acylium ion. Due to the activating, ortho, para-directing nature of the methoxy (B1213986) group on the anisole ring, the acylation occurs at the positions ortho and para to it. wisc.edu To obtain the desired 4-methoxy substituted product, (4-methoxyphenyl)(pyridin-3-yl)methanone, the reaction mixture would require separation to isolate the para isomer from the ortho byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures to control its exothermicity. youtube.com

Table 2: General Conditions for Friedel-Crafts Acylation of Anisole

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|

Direct Synthesis Approaches for this compound and Analogues

More contemporary and direct methods for forming the crucial carbon-carbon bond between the pyridine and phenyl rings often employ palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. libretexts.org

This strategy involves the reaction between a halogenated nicotinic acid derivative (or its ester), such as methyl 5-bromonicotinate, and an arylboronic acid, in this case, 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.

The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of the nicotinate (B505614) ester. This is followed by transmetalation, where the 4-methoxyphenyl (B3050149) group is transferred from the boronic acid to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond between the two rings and regenerates the active palladium(0) catalyst. youtube.com Research has demonstrated that this method is highly effective for synthesizing a variety of 5-arylnicotinates with good yields. The resulting ester can then be hydrolyzed to the final carboxylic acid product, this compound.

Table 3: Example Conditions for Suzuki Coupling to form 5-Arylnicotinates

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Methyl 5-bromonicotinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Sodium Carbonate | Benzene/Water | Methyl 5-(4-methoxyphenyl)nicotinate |

This direct coupling approach offers significant advantages in terms of efficiency and functional group tolerance, making it a preferred modern method for the synthesis of this compound and its analogues. libretexts.org

Minisci Reaction Pathways

The Minisci reaction is a powerful method for the direct alkylation or acylation of electron-deficient heterocycles via a radical-mediated mechanism. wikipedia.org In its classical form, a radical is generated from a precursor, such as a carboxylic acid via oxidative decarboxylation, and then adds to a protonated nitrogen-containing heterocycle. wikipedia.org This C-H functionalization avoids the need for pre-functionalized starting materials on the heterocycle. wikipedia.org

While a direct synthesis of this compound using a classic Minisci approach with anisole is not prominently documented, variations of this reaction are employed for the arylation of nicotinic acid derivatives. For instance, an enantioselective Minisci reaction has been developed that couples amides with heteroarenes, including nicotinic acid esters, using a combination of hydrogen atom transfer (HAT) and a chiral phosphoric acid (CPA) catalyst. acs.org This method controls both regioselectivity and enantioselectivity, demonstrating the potential to introduce complex fragments onto the pyridine ring. acs.org Another approach involves a metal-free, organic acid-catalyzed Minisci-type arylation using aryl acyl peroxides as the radical source.

A plausible, though not explicitly cited, Minisci-type pathway could involve the generation of a 4-methoxyphenyl radical from a suitable precursor, which would then add to the nicotinic acid scaffold under acidic conditions. However, a significant challenge in Minisci reactions is controlling regioselectivity, as multiple positions on the pyridine ring can be susceptible to radical attack. wikipedia.org

Hydrolysis of Picolinamide Derivatives

The hydrolysis of an amide to a carboxylic acid is a fundamental transformation in organic synthesis. This pathway is applicable to the synthesis of this compound from its corresponding amide, 5-(4-Methoxyphenyl)picolinamide. The hydrolysis can be carried out under either acidic or basic conditions.

Industrial processes for producing nicotinic acid often involve the hydrolysis of nicotinamide (B372718). For example, heating nicotinamide with caustic soda (sodium hydroxide) in water at temperatures between 90-115°C for several hours effectively converts the amide to the sodium salt of the carboxylic acid (sodium nicotinate). orgsyn.org Subsequent acidification yields the final nicotinic acid. A similar method involves the hydrolysis of 3-cyanopyridine (B1664610) with sodium hydroxide (B78521) solution at 90-95°C, which proceeds through the amide intermediate to form sodium nicotinate. google.com Enzymatic methods are also well-established, where nicotinamidase enzymes catalyze the hydrolysis of nicotinamide to nicotinic acid. wikipedia.org While these examples relate to nicotinic acid itself, the chemical principles are directly applicable. A hypothetical synthesis would therefore involve the preparation of 5-(4-methoxyphenyl)picolinamide, followed by hydrolysis using a strong base like NaOH to yield the desired this compound.

Table 1: General Conditions for Nicotinamide Hydrolysis

| Reagents | Temperature (°C) | Duration (h) | Product |

|---|---|---|---|

| Sodium Hydroxide, Water | 90-115 | 2.5-3.5 | Sodium Nicotinate |

Suzuki Coupling Reactions for Arylnicotinic Acids

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming carbon-carbon bonds between aryl groups. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.net

The synthesis of 5-arylnicotinic acids has been effectively demonstrated using this methodology. A common route employs 5-bromonicotinic acid as the halide partner and a substituted phenylboronic acid. Research has shown that these coupling reactions can be performed on solid-phase supports, which is advantageous for creating libraries of compounds for screening purposes.

In a representative procedure, a resin-bound 5-bromonicotinic ester is treated with an arylboronic acid (such as 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. The reaction proceeds at an elevated temperature, and after completion, the desired 5-arylnicotinic acid is cleaved from the solid support.

Table 2: Optimized Conditions for Solid-Phase Suzuki Coupling for 5-Arylnicotinic Acids

| Component | Example Reagent/Condition |

|---|---|

| Halide Precursor | Resin-bound 5-Bromonicotinic ester |

| Boron Reagent | 4-Fluorophenylboronic acid (3 eq.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₃PO₄ (3 eq.) |

| Solvent | DMF |

| Temperature | 80°C |

This table is based on a reported procedure for synthesizing 5-(4-fluorophenyl)nicotinic acid on a solid support. The conditions are broadly applicable to other arylboronic acids.

This method is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance for various functional groups. The reaction has been shown to provide good to excellent yields (75-89%) for a variety of 5-aryl-substituted nicotinic acids.

Synthesis of Related and Analogous 5-Substituted Nicotinic Acid Compounds

Synthesis of 5-(4-Methoxybenzoyl)picolinic Acid

The synthesis of 5-(4-methoxybenzoyl)picolinic acid involves the introduction of a benzoyl group onto the picolinic acid skeleton. A standard method for achieving this transformation is the Friedel-Crafts acylation. This reaction would involve reacting a suitable picolinic acid derivative with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst. However, the conditions must be chosen carefully to avoid side reactions with the pyridine nitrogen. An alternative approach could involve a palladium-catalyzed carbonylative coupling reaction.

Synthesis of 5-(Hydroxy(4-methoxyphenyl)methyl)picolinic Acid via Selective Reduction

This compound can be synthesized from the corresponding ketone, 5-(4-methoxybenzoyl)picolinic acid, via a selective reduction of the keto group. It is crucial to use a reducing agent that does not affect the carboxylic acid moiety. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it readily reduces ketones to secondary alcohols but is generally unreactive towards carboxylic acids under standard conditions. nih.gov

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The sodium borohydride provides a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon of the ketone. A subsequent workup with a mild acid protonates the resulting alkoxide to yield the secondary alcohol. nih.gov Systematic studies on the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride have shown that the keto group is readily reduced. acs.orgresearchgate.net

Synthesis of 5-(3-Formyl-4-methoxyphenyl)nicotinic acid

The synthesis of 5-(3-formyl-4-methoxyphenyl)nicotinic acid requires the introduction of a formyl (aldehyde) group onto the phenyl ring. A common method for formylation of activated aromatic rings is the Vilsmeier-Haack reaction. This would involve reacting a precursor like this compound with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction introduces the formyl group ortho to the activating methoxy group. Another strategy involves ortho-lithiation of the phenyl ring followed by quenching with an electrophilic formylating agent like DMF. A scalable and chromatography-free procedure has been reported for the preparation of the related 4-formyl-3,5-dimethoxyphenol, which highlights formylation as a key step in building complex molecules. nih.gov

Synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid

The synthesis of 5-aryl nicotinic acids, such as 5-(4-fluoro-3-methoxyphenyl)nicotinic acid, is commonly achieved through palladium-catalyzed cross-coupling reactions. A prevalent method is the Suzuki coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine. researchgate.netmdpi.com For the synthesis of 5-(3-fluorophenyl)nicotinic acid, a related compound, a Suzuki coupling reaction would be employed between 5-bromonicotinic acid and (3-fluorophenyl)boronic acid. bldpharm.com This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. researchgate.netyoutube.com The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.netyoutube.com

A general procedure would involve dissolving 5-bromonicotinic acid and the corresponding arylboronic acid in a suitable solvent system, often a mixture of an organic solvent like DMF and an aqueous base solution. researchgate.net The palladium catalyst is then added, and the mixture is heated to facilitate the reaction. After completion, the product is isolated and purified.

Synthesis of 5-(4-(Methoxycarbonyl)phenyl)nicotinic acid

Similar to the synthesis of other 5-aryl nicotinic acids, the preparation of 5-(4-(methoxycarbonyl)phenyl)nicotinic acid can be accomplished via a Suzuki cross-coupling reaction. This would involve the coupling of 5-bromonicotinic acid with 4-(methoxycarbonyl)phenylboronic acid. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. youtube.comyoutube.com

The choice of catalyst, base, and solvent is crucial for achieving high yields. Palladium catalysts supported by phosphine (B1218219) ligands are commonly used. youtube.com The base is required to activate the boronic acid for the transmetalation step. youtube.com

Synthesis of Methyl 5-((cinnamoyloxy)methyl)picolinate from Nicotinic Acid Derivatives

The synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate involves a multi-step process starting from nicotinic acid derivatives. nih.gov A reported method utilizes 2,5-pyridinedicarboxylic acid as the starting material. nih.gov

The initial step is the esterification of 2,5-pyridinedicarboxylic acid with methanol in the presence of thionyl chloride to yield dimethyl pyridine-2,5-dicarboxylate. nih.gov This diester is then selectively reduced to afford methyl 5-(hydroxymethyl)picolinate. Finally, an esterification reaction between this alcohol and cinnamic acid, facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), yields the target compound, methyl 5-((cinnamoyloxy)methyl)picolinate. nih.gov The reaction is typically carried out in a solvent like dichloromethane at room temperature. nih.gov

Synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid

This compound is a Schiff base synthesized through the condensation reaction between 2-aminonicotinic acid and 2-hydroxy-5-methoxybenzaldehyde. researchgate.net The synthesis involves mixing equimolar amounts of the two reactants in a suitable solvent, often an alcohol, and heating the mixture to facilitate the reaction. researchgate.net The formation of the Schiff base is characterized by the elimination of a water molecule. The product can then be isolated by filtration and purified by recrystallization. researchgate.net

Synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

The synthesis of 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is typically achieved through a one-pot, three-component reaction. mdpi.com This method involves the reaction of an appropriate chalcone (B49325) (in this case, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one), malononitrile (B47326), and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). mdpi.com The reaction is generally carried out under reflux in a solvent like absolute ethanol. mdpi.com

The chalcone itself is prepared beforehand through a Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde (B42025) under basic conditions. mdpi.com The subsequent reaction with malononitrile and ammonium acetate leads to the formation of the substituted nicotinonitrile ring. mdpi.com

Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile

The synthesis of 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile follows a similar multicomponent reaction strategy as described for its phenyl analog. researchgate.net The key difference lies in the starting chalcone, which in this case is 1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. This chalcone is synthesized by the base-catalyzed condensation of 4-methoxyacetophenone and 4-chlorobenzaldehyde. researchgate.net

The subsequent reaction of this chalcone with malononitrile and a suitable base and ammonia source leads to the cyclization and formation of the desired 2-aminonicotinonitrile derivative. researchgate.net

Reaction Mechanisms and Conditions for Synthesis

The synthesis of this compound and its derivatives primarily relies on two key reaction types: palladium-catalyzed cross-coupling reactions and multicomponent condensation reactions.

The Suzuki cross-coupling reaction is a cornerstone for the formation of the C-C bond between the pyridine ring and the phenyl ring. researchgate.netmdpi.com The catalytic cycle, as previously mentioned, involves the oxidative addition of an aryl halide (e.g., 5-bromonicotinic acid) to a Pd(0) complex. This is followed by transmetalation, where the organic group from an organoboron compound (e.g., (4-methoxyphenyl)boronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high efficiency and yield. researchgate.netmdpi.com

Multicomponent reactions for the synthesis of nicotinonitrile derivatives are highly efficient, as they allow for the formation of complex molecules in a single step from simple starting materials. mdpi.com The mechanism for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles from chalcones, malononitrile, and ammonium acetate is believed to proceed through a series of steps. Initially, a Michael addition of the malononitrile anion to the chalcone occurs. This is followed by cyclization and subsequent oxidation/aromatization to form the stable pyridine ring. mdpi.com

The synthesis of Schiff bases, such as 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid, proceeds through a well-established condensation reaction mechanism . researchgate.net The nucleophilic amino group of 2-aminonicotinic acid attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the imine or Schiff base product. researchgate.net

The esterification reactions, like the one used to synthesize methyl 5-((cinnamoyloxy)methyl)picolinate, are typically facilitated by coupling agents such as EDC. nih.gov EDC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. DMAP is often used as a catalyst to accelerate the reaction. nih.gov

Below is a table summarizing the synthetic methodologies for the discussed compounds.

| Compound | Synthetic Methodology | Key Reactants | Reaction Type |

| 5-(4-Fluoro-3-methoxyphenyl)nicotinic Acid | Suzuki Cross-Coupling | 5-Bromonicotinic acid, (4-Fluoro-3-methoxyphenyl)boronic acid | Palladium-catalyzed C-C bond formation |

| 5-(4-(Methoxycarbonyl)phenyl)nicotinic acid | Suzuki Cross-Coupling | 5-Bromonicotinic acid, 4-(Methoxycarbonyl)phenylboronic acid | Palladium-catalyzed C-C bond formation |

| Methyl 5-((cinnamoyloxy)methyl)picolinate | Multi-step synthesis | 2,5-Pyridinedicarboxylic acid, Cinnamic acid | Esterification, Reduction |

| 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino}nicotinic acid | Schiff Base Condensation | 2-Aminonicotinic acid, 2-Hydroxy-5-methoxybenzaldehyde | Condensation |

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | Multicomponent Reaction | 4-Methoxyacetophenone, Benzaldehyde, Malononitrile | Condensation, Cyclization |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Multicomponent Reaction | 4-Methoxyacetophenone, 4-Chlorobenzaldehyde, Malononitrile | Condensation, Cyclization |

Oxidation Reactions

There is limited specific information available in the surveyed literature regarding the oxidation reactions of this compound itself. In general, the pyridine ring is relatively resistant to oxidation. However, the synthesis of nicotinic acid often involves the oxidation of alkyl substituents on the pyridine ring. nih.gov For instance, the industrial production of nicotinic acid can be achieved through the oxidation of 5-ethyl-2-methylpyridine. nih.gov The methoxy group on the phenyl ring of this compound could potentially be susceptible to oxidative cleavage under harsh conditions, which would lead to the corresponding phenolic derivative, 5-(4-hydroxyphenyl)nicotinic acid. calpaclab.com

Reduction Reactions

Specific studies on the reduction of this compound are not extensively documented in the available literature. Generally, the carboxylic acid functional group of nicotinic acid and its derivatives can be reduced to the corresponding alcohol. Furthermore, the pyridine ring of nicotinic acid can be hydrogenated to form nipecotic acid. It is expected that this compound would undergo similar transformations. The reduction of the carboxylic acid would yield [5-(4-methoxyphenyl)pyridin-3-yl]methanol, while hydrogenation of the pyridine ring would result in 5-(4-methoxyphenyl)piperidine-3-carboxylic acid.

Substitution Reactions

The pyridine ring in nicotinic acid is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. nih.govlibretexts.orgwikipedia.org Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult.

For this compound, the pyridine ring's reactivity towards electrophiles would be low. The phenyl ring, being activated by the electron-donating methoxy group, would be the more likely site for electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the methoxy group.

Nucleophilic substitution on the pyridine ring of this compound would require the presence of a suitable leaving group on the ring. The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex as an intermediate. wikipedia.orgmasterorganicchemistry.com

Cyclization Reactions for Novel Nicotinic Acid Derivatives

While specific cyclization reactions starting from this compound are not detailed in the reviewed literature, nicotinic acid and its derivatives are versatile precursors for the synthesis of various heterocyclic systems. The carboxylic acid group can be converted into an acid chloride or an amide, which can then participate in cyclization reactions to form fused ring systems. For example, nicotinic acid hydrazide can be used to synthesize pyrazole (B372694) derivatives. nih.gov It is plausible that this compound could be similarly derivatized and used in cyclization reactions to generate novel, more complex molecules with potential biological activities. researchgate.netresearchgate.net

Biological Activities and Pharmacological Investigations of 5 4 Methoxyphenyl Nicotinic Acid Derivatives

Antimicrobial Efficacy

The antimicrobial properties of 5-(4-methoxyphenyl)nicotinic acid derivatives have been extensively investigated, revealing a broad spectrum of activity against both bacterial and fungal pathogens. These studies are crucial in the ongoing search for new and effective antimicrobial agents to combat the growing challenge of drug-resistant microorganisms.

Antibacterial Properties and Mechanisms

Derivatives of this compound have demonstrated notable antibacterial effects. Their mechanisms of action are a key area of research, with studies pointing towards the disruption of essential cellular processes in bacteria.

Several derivatives of this compound have shown significant activity against Gram-positive bacteria. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives incorporating the 5-(4-methoxyphenyl)pyridine moiety have been found to be active against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, compounds designated as 4a, 4d, and 4g were effective against S. aureus, while compound 4e showed activity against S. epidermidis. nih.gov

The antibacterial activity of nicotinic acid derivatives, in general, has been a subject of interest. Some acylhydrazone derivatives of nicotinic acid have exhibited promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the probiotic Bacillus subtilis has been shown to produce nicotinic acid, which may contribute to its beneficial effects in the gut by influencing the microbial composition. nih.gov

| Compound/Derivative | Target Bacteria | Activity |

| 1,3,4-oxadiazole derivative 4a | Staphylococcus aureus | Active. nih.gov |

| 1,3,4-oxadiazole derivative 4d | Staphylococcus aureus | Active. nih.gov |

| 1,3,4-oxadiazole derivative 4g | Staphylococcus aureus | Active. nih.gov |

| 1,3,4-oxadiazole derivative 4e | Staphylococcus epidermidis | Active. nih.gov |

| Acylhydrazone derivatives | Staphylococcus epidermidis, MRSA | Promising activity. nih.gov |

The efficacy of this compound derivatives extends to Gram-negative bacteria as well. Studies have evaluated their activity against clinically relevant pathogens such as Escherichia coli and Klebsiella pneumoniae. For example, a series of 1,3,4-oxadiazole derivatives were tested against E. coli and K. pneumoniae, among other Gram-negative bacteria. nih.gov

Research into the antibacterial mechanisms of various compounds against these bacteria has provided insights that could be relevant to understanding the action of nicotinic acid derivatives. For instance, phenyllactic acid has been shown to disrupt the cell wall and membrane integrity of Klebsiella pneumoniae. nih.gov Similarly, certain thiophene (B33073) derivatives have demonstrated bactericidal effects against colistin-resistant E. coli and Acinetobacter baumannii. frontiersin.org

| Derivative Type | Target Bacteria | Noted Activity |

| 1,3,4-oxadiazoles | Escherichia coli, Klebsiella pneumoniae | Tested for antibacterial activity. nih.gov |

Biofilm formation is a critical factor in the persistence of bacterial infections, and compounds that can inhibit this process are of great therapeutic interest. Research has shown that subinhibitory concentrations of certain agents can diminish biofilm formation by Staphylococcus epidermidis. researchgate.net Nicotine (B1678760), a compound related to nicotinic acid, has been observed to enhance biofilm formation in S. epidermidis by affecting extracellular DNA release and polysaccharide intercellular adhesin (PIA) production. nih.gov This suggests that derivatives of nicotinic acid could potentially modulate biofilm formation, a hypothesis that warrants further investigation.

Studies on other molecules have highlighted various mechanisms of antibiofilm activity. For example, the small molecule ZY-214-4 has been found to inhibit biofilm formation in Staphylococcus aureus by preventing cell aggregation and suppressing the production of polysaccharide intercellular adhesion. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. For derivatives of this compound, MIC values have been determined against various bacterial strains. In one study, 1,3,4-oxadiazole derivatives showed MIC values of 78, 39, and 78 µg/mL against Staphylococcus aureus for compounds 4a, 4d, and 4g, respectively. nih.gov Compound 4e exhibited an MIC of 156 µg/mL against Staphylococcus epidermidis. nih.gov

In a broader context of nicotinic acid derivatives, acylhydrazones have demonstrated MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria. nih.gov One particular acylhydrazone derivative was found to have an MIC of 1.95 µg/mL against S. epidermidis and 7.81 µg/mL against an MRSA strain. nih.gov

| Compound/Derivative | Target Bacteria | MIC (µg/mL) |

| 1,3,4-oxadiazole derivative 4a | Staphylococcus aureus | 78. nih.gov |

| 1,3,4-oxadiazole derivative 4d | Staphylococcus aureus | 39. nih.gov |

| 1,3,4-oxadiazole derivative 4g | Staphylococcus aureus | 78. nih.gov |

| 1,3,4-oxadiazole derivative 4e | Staphylococcus epidermidis | 156. nih.gov |

| Acylhydrazone derivative | Staphylococcus epidermidis | 1.95. nih.gov |

| Acylhydrazone derivative | MRSA | 7.81. nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. A study on 1,3,4-oxadiazole derivatives containing the 5-(4-methoxyphenyl)pyridine structure included testing against the fungal pathogen Candida albicans. nih.gov

The broader class of nicotinic acid derivatives has shown significant promise as antifungal agents. For example, certain nicotinamide (B372718) derivatives have demonstrated potent activity against fluconazole-resistant strains of C. albicans, with MIC values ranging from 0.125 to 1 µg/mL. semanticscholar.org Furthermore, some chalcone (B49325) derivatives have exhibited moderate to high activity against various dermatophytes, with MICs between 31.25 and 62.5 µg/mL. nih.govmdpi.com These findings underscore the potential of the nicotinic acid scaffold in the development of new antifungal therapies.

Anticancer Research and Cytotoxicity Studies

Derivatives of nicotinic acid have been a focal point of anticancer research, with studies exploring their cytotoxic effects on various cancer cell lines and their potential to interfere with metabolic processes that cancers exploit for growth.

While specific cytotoxic data for this compound on PANC-1, HepG2, and MCF7 cell lines is not extensively detailed in the available literature, research on closely related nicotinamide and nicotinic acid derivatives demonstrates significant anticancer activity.

For instance, a novel nicotinamide analogue, (E)-N-(3-(1-(2-(4-bromobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (BHEPN), has shown potent cytotoxic effects against both HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. nih.gov This compound exhibited significantly lower IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—compared to the established anticancer drug Sorafenib, indicating a higher potency. nih.gov Notably, BHEPN showed a greater selectivity towards cancer cells, having a much higher IC₅₀ value against non-cancerous Vero cells. nih.gov

Another study on novel nicotinic acid derivatives identified a compound, designated 5c, which displayed strong cytotoxic potential against HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines when compared to doxorubicin. nih.gov

Interactive Table: Cytotoxicity of Nicotinic Acid/Nicotinamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

| BHEPN | HepG2 | 0.19 ± 0.01 | Sorafenib | 2.24 ± 0.06 | nih.gov |

| BHEPN | MCF-7 | 1.18 ± 0.01 | Sorafenib | 3.17 ± 0.01 | nih.gov |

| BHEPN | Vero (non-cancerous) | 4.11 ± 0 | - | - | nih.gov |

| Compound 5c | HCT-15 | Not specified | Doxorubicin | Not specified | nih.gov |

| Compound 5c | PC-3 | Not specified | Doxorubicin | Not specified | nih.gov |

Note: Data for PANC-1 was not available in the reviewed sources.

The therapeutic potential of nicotinic acid derivatives in cancer is linked to their role in cellular metabolism, specifically the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme for redox enzymes involved in energy metabolism and DNA repair. mdpi.com

Some types of cancer, including certain ovarian, pancreatic, and breast cancers, amplify and overexpress the gene for nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov NAPRT is the rate-limiting enzyme that converts nicotinic acid into NAD+. nih.gov By overexpressing this enzyme, cancer cells can leverage available nicotinic acid to enhance NAD+ production, which in turn supports their high metabolic rate and facilitates DNA repair, thereby promoting survival and tumor progression. mdpi.comnih.gov This reliance on the NAPRT pathway makes it an attractive therapeutic target. nih.gov Inhibiting this pathway could selectively harm cancer cells that are dependent on it, highlighting a potential therapeutic strategy for NAPRT1-deficient tumors. nih.gov

Information regarding the specific impact of this compound or its close derivatives on F-actin stress fibers in cancer cells is not detailed in the currently reviewed scientific literature. The cytoskeleton, including F-actin stress fibers, plays a crucial role in cell shape, migration, and invasion, which are all critical processes in cancer metastasis.

Enzyme Inhibition and Signal Pathway Modulation

The pharmacological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and the modulation of cellular signaling pathways, which are implicated in a range of disorders.

Nicotinic acid derivatives have been shown to inhibit several key enzymes involved in cancer progression and cellular metabolism.

VEGFR-2 Inhibition: Certain novel nicotinic acid derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis (the formation of new blood vessels) which is essential for tumor growth. nih.gov Compound 5c, a nicotinic acid derivative, demonstrated a VEGFR-2 inhibition IC₅₀ value of 0.068 μM. nih.gov Similarly, the nicotinamide analogue BHEPN was also confirmed as a VEGFR-2 inhibitor with an IC₅₀ of 0.320 µM. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition: At therapeutic concentrations, nicotinic acid and its amide form, nicotinamide, can inhibit certain human Cytochrome P450 enzymes. nih.gov In vitro studies have shown that nicotinic acid inhibits CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.govresearchgate.net This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov

Hepatocyte Diacylglycerol Acyltransferase-2 (DGAT2) Inhibition: Nicotinic acids are recognized for their ability to inhibit DGAT2, an enzyme in the liver that catalyzes the final step of triglyceride synthesis. This action can lead to reduced production of low-density lipoproteins.

Interactive Table: Enzyme Inhibition by Nicotinic Acid Derivatives

| Compound | Enzyme Inhibited | Inhibition Constant (Kᵢ or IC₅₀) | Source |

| Compound 5c | VEGFR-2 | IC₅₀ = 0.068 µM | nih.gov |

| BHEPN | VEGFR-2 | IC₅₀ = 0.320 ± 0.012 µM | nih.gov |

| Nicotinic Acid | CYP2D6 | Kᵢ = 3.8 ± 0.3 mM | nih.gov |

| Nicotinamide | CYP2D6 | Kᵢ = 19 ± 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | Kᵢ = 13 ± 3 mM | nih.gov |

| Nicotinamide | CYP2E1 | Kᵢ = 13 ± 8 mM | nih.gov |

The nicotinic acid framework is fundamental to compounds that interact with pathways relevant to neurodegenerative disorders. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, and multiple biochemical pathways are implicated in this process, including neuroinflammation and disruptions in protein homeostasis. nih.gov

Nicotinic receptors, particularly neuronal nicotinic receptor subtypes, are crucial in the central nervous system. A significant loss of nicotinic binding sites in the brain is a hallmark of both Alzheimer's and Parkinson's disease. nih.gov Chronic administration of nicotine has been shown to increase the number of these receptors and may possess neuroprotective properties for both cholinergic and dopaminergic neurons. nih.gov Understanding the functional aspects of these receptors could lead to therapeutic strategies for neurodegenerative disorders. nih.gov Furthermore, niacin has been shown to inhibit vascular inflammation by downregulating the NF-κB signaling pathway, a key pathway involved in inflammation which is also a common factor in neurodegeneration. nih.govresearchgate.net

Dopamine (B1211576) β-hydroxylase Inhibition by Related Phenopicolinic Acid Derivatives

Dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase, is a critical enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine into norepinephrine. wikipedia.org As a copper-containing oxygenase, its function is integral to the proper functioning of the nervous system. wikipedia.orgglpbio.com The inhibition of DBH is a therapeutic strategy explored for managing conditions like hypertension. nih.govnih.gov

Phenopicolinic acid, a compound structurally related to nicotinic acid derivatives, has been identified as an inhibitor of dopamine β-hydroxylase. nih.gov Research has shown that various picolinic acid derivatives can act as DBH inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of substituted picolinic acids revealed that inhibitory potency is influenced by specific chemical properties. These studies indicated that a more negatively charged carboxylate group, increased lipophilicity at the R4 position, and greater bulk at the R5 position enhance the inhibitory activity against DBH. nih.gov Molecular modeling suggests that the carboxylate group of the inhibitor interacts with the copper site (CuB) within the enzyme's active site. nih.gov

| DBH Inhibitor Class | Example Inhibitors | Mechanism of Action |

| Picolinic Acids | Phenopicolinic acid, Fusaric acid | Direct, reversible inhibition. The carboxylate group interacts with the copper active site. nih.govnih.gov |

| Other Direct Inhibitors | Disulfiram, Nepicastat, Etamicastat | Bind directly to the active site of DBH, preventing substrate catalysis. glpbio.com |

Targeting Enzymes in Cardiovascular Diseases (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)

Derivatives of nicotinic acid have been investigated for their roles in modulating enzymes implicated in cardiovascular diseases. The parent compound, nicotinic acid, demonstrates several vasculoprotective effects beyond its lipid-lowering properties, many of which are linked to the modulation of inflammatory and signaling enzymes. nih.govnih.gov

SIRT1 (Sirtuin 1): Nicotinic acid has been shown to up-regulate the expression of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in protecting against vascular inflammation and aging. nih.govnih.govahajournals.org This up-regulation is a key mechanism by which nicotinic acid inhibits inflammatory pathways in vascular endothelial cells. nih.govnih.gov Studies have demonstrated that the protective effects of nicotinic acid against vascular inflammation are dependent on the SIRT1 pathway. nih.gov Knockdown of SIRT1 has been found to reverse the inhibitory effects of nicotinic acid on the expression of inflammatory molecules like CD40 and the activation of the NLRP3 inflammasome. nih.govnih.gov

TNF-α (Tumor Necrosis Factor-alpha): TNF-α is a primary pro-inflammatory cytokine involved in the pathogenesis of atherosclerosis. nih.gov Nicotinic acid can significantly suppress the secretion of TNF-α. In human monocytes stimulated with lipopolysaccharide (LPS), nicotinic acid reduced TNF-α secretion by approximately 49%. nih.govresearchgate.net This anti-inflammatory action is mediated through the GPR109A receptor and involves the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression. nih.gov

PCSK9 (Proprotein convertase subtilisin/kexin type 9): While direct studies on this compound are limited, PCSK9 is a major target in cardiovascular disease therapy due to its role in regulating LDL cholesterol levels. Research on related compounds and pathways continues to be an active area.

MPO (Myeloperoxidase): MPO is an enzyme found in neutrophils that is linked to inflammation and oxidative stress in cardiovascular diseases. nih.gov The antioxidant properties of nicotinic acid derivatives may counteract the damaging effects of MPO-generated oxidants.

MAPK (Mitogen-activated protein kinase): MAPK signaling pathways are involved in cellular responses to inflammatory stimuli. The anti-inflammatory effects of nicotinic acid derivatives suggest a potential modulatory role on these pathways, although specific interactions require further investigation.

Other Pharmacological Activities

Nicotinic acid and its derivatives exhibit significant anti-inflammatory activities. nih.govnih.gov These properties are not solely dependent on lipid modification but also involve direct actions on inflammatory cells and pathways. nih.govnih.gov

In human monocytes, nicotinic acid attenuates the release of several key pro-inflammatory mediators. nih.gov Similarly, in adipocytes, which contribute to systemic inflammation, nicotinic acid suppresses the expression of pro-atherogenic chemokines. nih.govahajournals.org The mechanism largely involves the activation of the GPR109A receptor, which in turn inhibits the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Studies have also shown that nicotinic acid derivatives can inhibit inflammatory cytokines like Interleukin-6 (IL-6). researchgate.netnih.gov

| Cell Type | Inflammatory Stimulus | Mediator | % Inhibition by Nicotinic Acid |

| Human Monocytes | LPS | TNF-α | 49.2% |

| Human Monocytes | LPS | IL-6 | 56.2% |

| Human Monocytes | LPS | MCP-1 | 43.2% |

| 3T3-L1 Adipocytes | TNF-α | Fractalkine (mRNA) | 50% |

| 3T3-L1 Adipocytes | TNF-α | MCP-1 (mRNA) | 50% |

| 3T3-L1 Adipocytes | TNF-α | RANTES (mRNA) | 70% |

| Data sourced from studies on nicotinic acid. nih.govnih.gov |

Certain derivatives of nicotinic acid have been synthesized and evaluated for their pain-relieving effects. nih.gov Research into a series of 2-substituted phenyl derivatives of nicotinic acid found that compounds with a 2-bromophenyl substituent showed notable analgesic and anti-inflammatory activities, with one compound in particular demonstrating a strong dual profile. nih.gov While nicotine itself is known to have mild analgesic effects, the analgesic potential of specific nicotinic acid derivatives like this compound is an area for further research. wikipedia.org

The antiviral potential of nicotinic acid derivatives is an emerging area of interest. Nicotinamide, a related compound, has shown activity against both Mycobacterium tuberculosis and Human Immunodeficiency Virus (HIV). oup.com The mechanism against HIV appears to be linked to the cellular utilization of NAD and the inhibition of ADP ribosylation reactions. oup.com

Furthermore, modifying existing antiviral agents with nicotinoyl groups has been explored as a strategy to create prodrugs. nih.gov For instance, synthesizing O-nicotinoylated derivatives of N6-benzyladenosine, an antiviral compound, resulted in molecules that retained their ability to inhibit human enterovirus EV-A71 but with significantly lower cytotoxicity. nih.gov This suggests that the nicotinic acid scaffold can be used to improve the therapeutic profile of other antiviral drugs.

Nicotinic acid and its derivatives possess potent antioxidant properties, which contribute to their protective effects against cellular damage. nih.govresearchgate.netcambridge.org The vitamin form, niacin, functions as a part of the coenzymes NAD and NADP, which are essential for cellular redox reactions. researchgate.netharvard.edu

The antioxidant effects of niacin are multifaceted. They include direct scavenging of reactive oxygen species (ROS) and indirect mechanisms such as enhancing the glutathione (B108866) redox cycle. nih.govresearchgate.net Studies in hepatocytes have shown that nicotinic acid can protect against oxidative stress-induced cell death by preventing alterations in the intracellular redox status and increasing the activities of enzymes involved in peroxide metabolism. nih.gov In rats, dietary supplementation with nicotinic acid demonstrated a dose-dependent improvement in the antioxidant defense system and offered protection against oxidative stress-induced liver damage. cambridge.org This antioxidant capacity is believed to play a role in its anti-atherosclerotic activities by protecting against events like LDL oxidation. nih.govoregonstate.edu

Lipid Metabolism Regulation

Derivatives of nicotinic acid are known to exert significant influence on lipid metabolism, primarily by reducing circulating levels of triglycerides, very-low-density lipoprotein (VLDL) cholesterol, and low-density lipoprotein (LDL) cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol. nih.govnaturalspublishing.com The primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver, a key substrate for triglyceride synthesis. naturalspublishing.com This, in turn, leads to decreased hepatic VLDL production and subsequently lower LDL levels. naturalspublishing.com

While direct and extensive research specifically on the lipid-lowering effects of this compound is not prominently available in the reviewed literature, the pharmacological activity of structurally related compounds provides valuable insights. The introduction of an aryl group, such as a methoxyphenyl group, at the 5-position of the nicotinic acid scaffold can modulate the compound's biological activity.

Investigations into various derivatives of nicotinic acid have demonstrated their potential in regulating lipid profiles. For instance, studies on other 5-substituted nicotinic acid derivatives have shown promising antihyperlipidemic activity in animal models. nih.govresearchgate.net These studies typically measure changes in serum total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol after administration of the test compounds.

For example, a study on novel hydrazone derivatives of nicotinic acid hydrazide in a high-cholesterol diet-fed rat model revealed significant reductions in total cholesterol and triglycerides. naturalspublishing.com In one instance, a derivative, compound (5), demonstrated a 10.22% reduction in total cholesterol and a 27.69% reduction in triglycerides. naturalspublishing.com Another derivative, compound (4), showed a 6.55% decrease in total cholesterol and a 14.87% decrease in triglycerides. naturalspublishing.com Furthermore, these compounds also led to a reduction in LDL cholesterol by 8.55% to 13.55%. naturalspublishing.com

Another study on new nicotinic acid-based 3,5-diphenylpyrazoles reported that compounds 6e and 6f decreased serum total cholesterol by 14–19%, total triglycerides by 24–28%, and LDL cholesterol by 16% in a high-cholesterol diet-fed rat model. nih.gov Notably, these compounds also increased HDL cholesterol by 33–41%. nih.gov

While these findings are for different derivatives, they underscore the potential of modifying the nicotinic acid structure to achieve favorable effects on lipid metabolism. The methoxyphenyl group in this compound is of particular interest due to its presence in other biologically active molecules. Research on anthranilic acid derivatives, which share some structural similarities, found that a derivative with a methoxyphenyl group exhibited moderate activity as a niacin agonist. nih.gov

The table below summarizes the lipid-lowering effects observed in studies of various nicotinic acid derivatives, providing a comparative context for the potential activity of this compound.

| Compound/Derivative | Animal Model | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL Cholesterol | % Increase in HDL Cholesterol | Reference |

| Nicotinic acid hydrazone derivative (4) | High-cholesterol diet-fed rat | 6.55 | 14.87 | 13.55 | Not Reported | naturalspublishing.com |

| Nicotinic acid hydrazone derivative (5) | High-cholesterol diet-fed rat | 10.22 | 27.69 | 8.55 | Not Reported | naturalspublishing.com |

| 3,5-diphenylpyrazole derivative (6e) | High-cholesterol diet-fed rat | 14-19 | 24-28 | 16 | 33-41 | nih.gov |

| 3,5-diphenylpyrazole derivative (6f) | High-cholesterol diet-fed rat | 14-19 | 24-28 | 16 | 33-41 | nih.gov |

It is important to emphasize that these data are for related derivatives and not for this compound itself. Detailed research, including in vivo studies in relevant animal models, is necessary to elucidate the specific effects of this compound on lipid metabolism and to quantify its potential as a lipid-lowering agent. Such studies would need to determine its efficacy in reducing key lipid parameters and its potency relative to the parent compound, nicotinic acid, and other derivatives.

Computational Chemistry and Molecular Modeling of 5 4 Methoxyphenyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules like 5-(4-Methoxyphenyl)nicotinic acid. These calculations offer a detailed picture of the molecule's electronic structure and properties.

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations for derivatives of nicotinic acid are typically performed using specific functionals and basis sets to ensure reliable results. jocpr.comjocpr.com

The first step in most quantum chemical studies is geometry optimization. This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For molecules like this compound, this is often achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. jocpr.comjocpr.com The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For similar bicyclic molecules, the optimized structure is often non-planar. jocpr.com

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table shows typical bond lengths and angles that would be determined through geometry optimization. The values are illustrative for a substituted nicotinic acid derivative.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |

| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |

| Bond Length | C-C (Inter-ring) | ~1.48 Å |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |

| Bond Length | C-O (Methoxy) | ~1.36 Å |

| Bond Angle | C-N-C (Pyridine Ring) | ~117° |

| Bond Angle | C-C-C (Phenyl Ring) | ~120° |

| Dihedral Angle | Pyridine-Phenyl | Non-coplanar |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's chemical reactivity and kinetic stability. aimspress.comirjweb.com A smaller energy gap suggests higher reactivity. aimspress.com These energy levels are calculated using DFT methods and provide insight into charge transfer possibilities within the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table presents a typical set of results from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.5 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.8 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.7 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, which allows for the simulation of UV-Vis absorption and fluorescence spectra. chemrxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). nih.gov These calculations help to assign the observed spectral bands to specific electronic transitions, such as π→π* and n→π* transitions, which are common in aromatic and heterocyclic compounds. nih.gov The choice of functional, such as CAM-B3LYP or PBE0, can be critical for obtaining results that accurately match experimental spectra. chemrxiv.orgresearchgate.net

Table 3: Simulated UV-Vis Absorption Data (Illustrative) This table shows representative data that would be generated from a TD-DFT calculation.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO -> LUMO | π -> π |

| 275 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 240 | 0.15 | HOMO -> LUMO+1 | n -> π* |

While DFT calculations can predict the frequencies of vibrational modes (IR and Raman), assigning these frequencies to specific molecular motions can be challenging due to the coupling of vibrations. Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the calculated vibrational frequencies. researchgate.net PED expresses each normal mode of vibration as a combination of contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). jocpr.com This detailed assignment is crucial for accurately interpreting experimental vibrational spectra and understanding the dynamics of the molecule. nih.govnih.gov For this compound, PED analysis would help to definitively assign vibrations associated with the C=O stretch of the carboxylic acid, the C-O-C stretches of the methoxy (B1213986) group, and the various ring breathing and deformation modes of the pyridine (B92270) and phenyl rings.

Calculation of Molecular Parameters

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the electronic and structural properties of molecules like this compound. nih.gov These calculations provide data on key molecular parameters that govern the compound's behavior.

The electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. researchgate.net Regions with negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. tci-thaijo.orgresearchgate.net For nicotinic acid and its derivatives, the oxygen and nitrogen atoms generally exhibit the most negative potential, while hydrogen atoms show the most positive potential. researchgate.net

The chemical potential (μ) indicates a molecule's tendency to either donate or accept electrons. researchgate.net It is a critical parameter in understanding a molecule's reactivity. ceon.rs Along with chemical hardness (η) and softness (s), these quantum chemical descriptors help in predicting the stability and reactivity of the molecule. ceon.rs A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally signifies higher stability and lower reactivity. researchgate.net

Table 1: Calculated Molecular Parameters for Nicotinic Acid Derivatives

| Parameter | Description | Significance |

| Dipole Moment | Measure of molecular polarity. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | 3D charge distribution map. researchgate.net | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Chemical Potential (μ) | Tendency to donate/accept electrons. researchgate.net | Predicts chemical reactivity and charge transfer. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron configuration. ceon.rs | Indicates molecular stability. researchgate.net |

| Chemical Softness (s) | Reciprocal of hardness. ceon.rs | Relates to polarizability and reactivity. researchgate.net |

| Electronegativity (χ) | Power to attract electrons. ceon.rs | Determines the nature of chemical bonds. |

| Electrophilicity Index (ω) | Measure of electrophilic power. ceon.rs | Quantifies the ability to accept electrons. researchgate.net |

This table provides a generalized overview of molecular parameters typically calculated for nicotinic acid derivatives. Specific values for this compound would require dedicated computational studies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to forecast the interaction between a ligand, such as this compound, and a protein's binding site.

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations are pivotal in predicting how this compound might interact with various protein targets. The simulation calculates the binding affinity , typically expressed as a negative score in kcal/mol, where a more negative value indicates a stronger and more stable interaction between the ligand and the protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar compounds, the binding affinity of curcumin-IONPs to mucin proteins like muc5AC and muc2 was determined to be -6.015 kcal/mol and -6.58 kcal/mol, respectively. nih.gov

Prediction of Target Enzymes and Receptors

By docking this compound against a library of known protein structures, it is possible to predict its potential biological targets. Nicotinic acid itself is known to interact with the nicotinic acid receptor, a G-protein coupled receptor (GPCR). nih.gov Derivatives of nicotinic acid may exhibit affinity for a range of enzymes and receptors, and molecular docking can help identify these potential targets. For example, nicotinic acids are known to inhibit hepatocyte diacylglycerol acyltransferase-2. The 4-methoxyphenyl (B3050149) group, in particular, has been noted for its role in enhancing interactions with receptors like the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) in related compounds.

Analysis of Binding Poses and Non-Covalent Interactions

A crucial aspect of molecular docking is the detailed analysis of the binding pose , which is the specific orientation of the ligand within the protein's active site. nih.gov This analysis reveals the key non-covalent interactions , such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, a study on procainamide (B1213733) showed that its interaction with certain surfaces was characterized by weak van der Waals forces and hydrogen bonding. nih.gov In another example, the interaction of curcumin-IONPs with muc2 was stabilized by a metallic bond and two pi-H bonds. nih.gov Understanding these interactions is fundamental for structure-based drug design and for explaining the compound's mechanism of action at a molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of their stability and conformational changes over time. mdpi.comdtu.dk

Analysis of Molecular Stability and Conformational Dynamics

MD simulations are employed to assess the structural stability of this compound and its complexes with biological targets. nih.gov By simulating the molecule's movements over a period, researchers can observe its conformational dynamics and identify stable conformations. nih.gov The root-mean-square deviation (RMSD) is often calculated to quantify the stability of the system, with lower fluctuations indicating greater stability. mdpi.com For instance, MD simulations have been used to study the stability of mutant peptides, where some mutants retained their helical structure at high temperatures, indicating enhanced thermal stability. nih.gov Similarly, simulations can reveal how a ligand like this compound adapts its conformation to fit within a binding pocket, providing a more realistic model of the binding event than static docking alone. nih.gov

Solvent Effects on Molecular Interactions

The influence of solvents on the behavior of a molecule is a critical aspect of computational chemistry, as it dictates conformational preferences, reactivity, and intermolecular interactions. For this compound, the molecular structure contains both polar and non-polar regions, making its interaction with solvents highly dependent on the solvent's own properties.

The molecule possesses a hydrophilic carboxylic acid group (-COOH) and a pyridine nitrogen atom, which are capable of forming strong hydrogen bonds with protic solvents like water or alcohols. Conversely, the methoxyphenyl group provides a significant non-polar, hydrophobic character.

In polar protic solvents (e.g., water, ethanol), it is anticipated that the solvent molecules would form a solvation shell around the carboxylic acid and pyridine moieties. Hydrogen bonding between the solvent and the solute would stabilize the charged or partially charged states of the molecule. This can influence the acid dissociation constant (pKa) of the carboxylic acid group and the basicity of the pyridine nitrogen.

In aprotic polar solvents (e.g., DMSO, acetone), while hydrogen bond donation from the solvent is absent, the solvent can still act as a hydrogen bond acceptor and stabilize the molecule through dipole-dipole interactions.

In non-polar solvents (e.g., hexane, toluene), the hydrophobic methoxyphenyl group would interact favorably with the solvent via van der Waals forces. In such environments, the polar carboxylic acid groups of two molecules might favor dimerization through the formation of strong intermolecular hydrogen bonds, a common phenomenon for carboxylic acids in non-polar media.

Drug-Likeness and Pharmacokinetic Predictions

Assessment of Drug-Likeness Criteria

"Drug-likeness" is a qualitative concept used in drug discovery to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most established guidelines for this assessment is Lipinski's Rule of Five. bldpharm.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The physicochemical properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five. The results are presented in the table below.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Lipinski's Rule (≤) | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₃ | N/A | N/A |

| Molecular Weight | 229.23 g/mol | 500 | Yes |

| Hydrogen Bond Donors | 1 | 5 | Yes |

| Hydrogen Bond Acceptors | 4 | 10 | Yes |

As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well under 500 Da, and it has a low number of hydrogen bond donors and acceptors. The calculated logP value of 2.6 suggests a balanced lipophilicity, which is favorable for solubility and membrane permeability. Therefore, based on this analysis, the compound exhibits a promising drug-like profile for potential oral bioavailability.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Beyond simple drug-likeness rules, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for determining its pharmacokinetic profile. These in silico predictions help to identify potential liabilities early in the drug discovery process. bldpharm.com

For this compound, a theoretical ADME profile can be predicted based on its structure.

Table 2: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May not efficiently cross into the central nervous system. |

| Plasma Protein Binding | High | The compound is likely to bind extensively to proteins like albumin in the blood, which can affect its free concentration and half-life. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Unlikely to be a significant inhibitor | Lower risk of interactions with drugs metabolized by the most common CYP enzyme. |

| Excretion |

Future Directions and Research Perspectives

Development of Novel 5-(4-Methoxyphenyl)nicotinic Acid Derivatives for Enhanced Bioactivity

The future development of this compound analogues will likely focus on chemical modifications to enhance potency and selectivity for various biological targets. Research into other nicotinic acid derivatives has shown that structural modifications can lead to significant improvements in activity across different therapeutic areas, including antimicrobial and antihyperlipidemic applications.

For instance, studies on novel acylhydrazone derivatives of nicotinic acid have yielded compounds with significant antibacterial properties. In one study, the condensation of nicotinic acid hydrazide with various aldehydes produced derivatives with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another research avenue has been the synthesis of nicotinic acid-based pyrazoles, which have demonstrated antihyperlipidemic activity in animal models. nih.gov Specific derivatives were found to significantly decrease serum total cholesterol and triglycerides while increasing beneficial HDL cholesterol. nih.gov

These examples underscore the potential for creating a diverse library of compounds derived from this compound. Future synthesis efforts could involve:

Modification of the Carboxylic Acid Group: Converting the acid to esters, amides, or hydrazones to alter solubility, cell permeability, and target interaction.

Substitution on the Pyridine (B92270) Ring: Introducing additional functional groups to the pyridine core to modulate electronic properties and binding affinity.

Alteration of the Methoxyphenyl Moiety: Modifying or replacing the methoxy (B1213986) group to explore structure-activity relationships (SAR) related to target binding.

The following table summarizes findings from related nicotinic acid derivatives, illustrating the potential for discovering enhanced bioactivity through chemical synthesis.

| Compound Class | Modification | Target/Activity | Key Findings |

| Acylhydrazones of Nicotinic Acid | Condensation of nicotinic acid hydrazide with aldehydes | Antibacterial (Gram-positive) | Compound 13 showed potent activity against S. aureus ATCC 43300 (MRSA) with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL. nih.gov |

| Nicotinic Acid-Based Pyrazoles | Incorporation of nicotinic acid hydrazide into a pyrazole (B372694) structure | Antihyperlipidemic | Compounds 6e and 6f increased HDL cholesterol by 33-41% and reduced triglycerides by 24-28% in a high-cholesterol diet rat model. nih.gov |

This table is interactive. Users can sort columns to compare findings.

These precedents suggest that a systematic exploration of this compound derivatives could yield novel candidates for a range of diseases.

Targeted Drug Delivery Systems for this compound Analogues

While the parent compound, nicotinic acid (niacin), is effective for treating dyslipidemia, its clinical use can be hampered by side effects like flushing. nih.gov Advanced drug delivery systems offer a promising strategy to overcome such limitations and enhance the therapeutic index of novel analogues. Future research could focus on encapsulating this compound derivatives within nanocarriers to control their release and direct them to specific tissues.

Strategies for targeted drug delivery that could be applied to these novel analogues include:

Liposomal Formulations: Encapsulating the drug within lipid bilayers to improve stability and modify pharmacokinetic profiles.

Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles for sustained release and targeted delivery. nih.gov These systems can be engineered to release their payload in response to specific physiological triggers, such as pH changes in a tumor microenvironment.

Micellar Systems: Self-assembling amphiphilic molecules can form micelles that carry hydrophobic drug variants, increasing their solubility and circulation time.

Active Targeting: Functionalizing the surface of nanocarriers with ligands like antibodies, peptides, or small molecules that bind to receptors overexpressed on target cells (e.g., cancer cells or inflamed tissues). nih.govmdpi.com

The development of such delivery systems could not only mitigate potential side effects but also enable the use of these compounds for new indications, such as oncology, where targeted delivery is crucial for minimizing toxicity to healthy tissues. nih.gov Research into alternative delivery routes, such as transdermal administration, has also shown promise for niacin reformulation and could be explored for its derivatives. nih.gov

Clinical Translation Potential of this compound Derivatives

The clinical potential of this compound derivatives is rooted in the well-established therapeutic value of nicotinic acid itself. For over 50 years, nicotinic acid has been a cornerstone in the management of dyslipidemia due to its broad-spectrum effects on lipids, including its unique ability to raise HDL cholesterol. nih.govwjgnet.com Clinical trials have demonstrated that nicotinic acid can reduce the progression of atherosclerosis and lower the risk of cardiovascular events. nih.gov

Future research on this compound analogues could aim to translate these benefits while improving upon the parent molecule. The key goals for clinical translation would be:

Enhanced Efficacy: Developing derivatives with superior lipid-modifying capabilities or novel mechanisms of action. The discovery of the G protein-coupled receptor GPR109A as a target for nicotinic acid has advanced the understanding of its effects and opens the door for designing more selective agonists. nih.gov

Improved Side-Effect Profile: Creating compounds that retain therapeutic benefits without causing the flushing effect that limits patient compliance with niacin.

Novel Therapeutic Indications: The anti-inflammatory and metabolic effects of nicotinic acid suggest that its derivatives could be investigated for other conditions, such as non-alcoholic fatty liver disease, diabetic nephropathy, or certain inflammatory disorders. nih.gov

The pathway to clinical translation will require rigorous preclinical evaluation, including in vivo studies in relevant animal models to establish efficacy and pharmacokinetic profiles, followed by phased clinical trials in human subjects.

Advanced Computational and Experimental Integration for Mechanistic Elucidation